(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
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Description
(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C12H15BrO5 and its molecular weight is 319.151. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .
Mode of Action
The compound interacts with its targets through a process of controlled hydroxylation . This interaction results in the production of hydroxylated diterpene derivatives . The hydroxylation process is crucial for the compound’s defensive function, which is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway in both the plant and herbivore . In the plant, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms . In the herbivore, the compound’s defensive function is achieved by inhibiting sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Result of Action
The result of the compound’s action is twofold. In the plant, the compound causes severe autotoxicity symptoms due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . In the herbivore, the compound’s defensive function results in the inhibition of sphingolipid biosynthesis, providing the plant with a defense against herbivory .
Action Environment
The action of the compound is influenced by the metabolic modifications regulated by the plant . By regulating these modifications, the plant can avoid autotoxicity and gain herbivore defense . This interaction between the plant and its insect herbivores reflects the plant’s solutions to the “toxic waste dump” problem of using potent chemical defenses .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIADNHCPCQET-ZIQFBCGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.